Methyl 2-(2-nitrophenylthio)benzoate
Overview
Description
Methyl 2-(2-nitrophenylthio)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate ester group and a nitrophenylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-nitrophenylthio)benzoate typically involves the esterification of o-(o-nitrophenylthio)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-nitrophenylthio)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The nitrophenylthio group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Aqueous sodium hydroxide.
Substitution: Nucleophiles such as thiols or amines.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Carboxylic acids.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Methyl 2-(2-nitrophenylthio)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-nitrophenylthio)benzoate involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Methyl benzoate: An ester with a simpler structure, lacking the nitrophenylthio group.
Methyl salicylate: Contains a hydroxyl group instead of the nitrophenylthio group.
Methyl anthranilate: Contains an amino group instead of the nitrophenylthio group.
Properties
Molecular Formula |
C14H11NO4S |
---|---|
Molecular Weight |
289.31 g/mol |
IUPAC Name |
methyl 2-(2-nitrophenyl)sulfanylbenzoate |
InChI |
InChI=1S/C14H11NO4S/c1-19-14(16)10-6-2-4-8-12(10)20-13-9-5-3-7-11(13)15(17)18/h2-9H,1H3 |
InChI Key |
HYLBOHAKLGJNHE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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